Licogliflozin

Catalog No.
S533111
CAS No.
1291094-73-9
M.F
C23H28O7
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licogliflozin

CAS Number

1291094-73-9

Product Name

Licogliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1

InChI Key

XFJAMQQAAMJFGB-ZQGJOIPISA-N

SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Solubility

Soluble in DMSO, not in water

Synonyms

LIK066; LIK-066; LIK 066; licogliflozin;

Canonical SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Isomeric SMILES

CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Description

The exact mass of the compound Licogliflozin is 416.1835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Licogliflozin is a novel compound classified as a dual inhibitor of sodium-glucose co-transporters, specifically sodium-glucose co-transporter 1 and sodium-glucose co-transporter 2. Its chemical formula is C23H28O7, and it has a molecular weight of approximately 416.47 g/mol. The compound is designed to enhance glucose excretion and improve metabolic parameters, making it a potential therapeutic agent for conditions such as type 2 diabetes mellitus and obesity .

Licogliflozin's primary mechanism of action involves inhibiting SGLT1 and SGLT2 transporters in the kidneys []. These transporters are responsible for reabsorbing glucose from the filtrate back into the bloodstream. By blocking them, Licogliflozin increases urinary glucose excretion, lowering blood sugar levels []. Additionally, SGLT inhibition may have beneficial effects on weight management and blood pressure control [].

Licogliflozin is a medication primarily used to treat type 2 diabetes. It belongs to a class of drugs called sodium-glucose cotransporter-2 (SGLT2) inhibitors. SGLT2 proteins are found in the kidneys and are responsible for reabsorbing glucose (sugar) from the urine back into the bloodstream. Licogliflozin works by blocking these SGLT2 proteins, causing excess glucose to be excreted in the urine, thereby lowering blood sugar levels [].

Beyond its established use in type 2 diabetes management, Licogliflozin is being explored in scientific research for various other potential applications:

  • Cardiovascular benefits

    Studies suggest Licogliflozin may offer cardiovascular protection in patients with type 2 diabetes. Research indicates it may reduce the risk of heart failure hospitalization and cardiovascular death []. However, the exact mechanisms behind this benefit are still under investigation.

  • Non-alcoholic fatty liver disease (NAFLD)

    NAFLD is a growing health concern characterized by excess fat accumulation in the liver. Early research suggests Licogliflozin may improve liver function and reduce liver fat content in patients with NAFLD [].

  • Polycystic ovary syndrome (PCOS)

    PCOS is a hormonal disorder affecting women. Studies are investigating the potential role of Licogliflozin in improving insulin sensitivity and regulating menstrual cycles in women with PCOS [].

  • Weight management

    Licogliflozin may contribute to weight loss by promoting calorie excretion through increased urinary glucose loss. Research is ongoing to determine its long-term efficacy and safety for weight management.

, which include:

  • Oxidation: This reaction can lead to the formation of various metabolites.
  • Reduction: Reduction reactions modify the functional groups in the molecule.
  • Substitution: Various substitution reactions can occur, particularly on the aromatic ring.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions .

Major Products

The major products from these reactions include oxidized and reduced metabolites, as well as substituted derivatives of Licogliflozin.

Licogliflozin exhibits significant biological activity due to its mechanism of action as a dual inhibitor of sodium-glucose co-transporters. By inhibiting SGLT1 and SGLT2, it reduces glucose reabsorption in the kidneys and intestines. This action leads to several beneficial outcomes:

  • Weight Loss: Clinical studies have shown that treatment with Licogliflozin results in significant weight reduction in patients with obesity or type 2 diabetes mellitus.
  • Improved Metabolic Parameters: It has been associated with favorable changes in metabolic markers, including reduced insulin levels and improved glycemic control.
  • Incretin Hormone Modulation: Licogliflozin affects incretin hormones such as glucagon-like peptide-1, leading to enhanced glucose metabolism .

The synthesis of Licogliflozin involves a multi-step process that includes:

  • Formation of the Benzodioxin Ring: This step involves reacting a suitable phenol derivative with an appropriate diol under acidic conditions.
  • Glycosylation: The intermediate formed from the benzodioxin ring is then glycosylated using a glycosyl donor in the presence of a Lewis acid catalyst.

Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity through controlled reaction conditions and purification techniques like crystallization and chromatography .

Licogliflozin has several potential applications, primarily in treating metabolic disorders such as:

  • Type 2 Diabetes Mellitus: By enhancing glucose excretion and improving insulin sensitivity.
  • Obesity Management: Its weight loss effects make it a candidate for obesity therapies.
  • Hepatic Fibrosis: Currently undergoing clinical trials for its efficacy in treating hepatic fibrosis and non-alcoholic steatohepatitis .

Licogliflozin's interactions with other drugs have been evaluated to understand its safety profile better. Studies indicate that it may interact with other antihyperglycemic agents, potentially enhancing their effects or leading to adverse reactions. The most common side effects reported during clinical trials include gastrointestinal issues such as diarrhea and abdominal discomfort .

Licogliflozin is often compared with other sodium-glucose co-transporter inhibitors, particularly:

  • Canagliflozin
  • Empagliflozin
  • Sotagliflozin

Uniqueness

While all these compounds inhibit sodium-glucose co-transporter 2, Licogliflozin uniquely inhibits both sodium-glucose co-transporter 1 and sodium-glucose co-transporter 2. This dual inhibition mechanism enhances glucose excretion efficiency and offers additional benefits in weight reduction compared to those that only target sodium-glucose co-transporter 2 .

CompoundSGLT1 InhibitionSGLT2 InhibitionUnique Features
LicogliflozinYesYesDual inhibition; significant weight loss
CanagliflozinNoYesPrimarily focused on renal glucose reabsorption
EmpagliflozinNoYesCardiovascular benefits
SotagliflozinYesYesFocused on both intestinal and renal effects

Licogliflozin's dual inhibition not only enhances its therapeutic potential but also positions it uniquely among similar compounds targeting metabolic disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

416.18350323 g/mol

Monoisotopic Mass

416.18350323 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57J06X6EI0

Wikipedia

Licogliflozin

Dates

Modify: 2024-04-14
1. Opinion of the Paediatric Committee on the agreement of a Paediatric Investigation Plan and a deferral and a waiver. 2014, EMEA-001527-PIP01-13 (here) [ Novartis revealed the IUPAC name here].

Explore Compound Types